3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.18075832 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,5-dimethylphenyl)-1-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a member of the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C20H22N6O. The structure features a urea moiety linked to a pyrazole and a pyridazine ring, contributing to its potential biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study conducted on various pyrazole compounds demonstrated their effectiveness in inhibiting cancer cell proliferation through multiple mechanisms, including the inhibition of key signaling pathways such as BRAF(V600E) and EGFR . Specifically, compounds similar to this compound have shown promising results in breast cancer models, suggesting that they may enhance the efficacy of traditional chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes. For instance, a series of synthesized pyrazoles demonstrated effective inhibition of COX enzymes, leading to reduced inflammation in preclinical models .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain pyrazole compounds possess notable antibacterial and antifungal activities against various pathogens. For example, specific derivatives exhibited effective inhibition against strains like Staphylococcus aureus and Candida albicans, highlighting their potential as therapeutic agents in treating infections .
Case Study 1: Antitumor Efficacy
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, several pyrazole derivatives were tested for cytotoxicity. The results indicated that the compound exhibited significant cytotoxic effects at micromolar concentrations. When combined with doxorubicin, a synergistic effect was observed, enhancing cell death rates compared to monotherapy with doxorubicin alone .
Case Study 2: Anti-inflammatory Mechanism
A series of experiments assessed the anti-inflammatory effects of related pyrazole compounds in animal models of induced inflammation. The administration of these compounds resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests that the mechanism involves modulation of inflammatory pathways, possibly through COX inhibition .
Research Findings Summary Table
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-15-12-16(2)14-19(13-15)26-22(30)25-18-6-4-17(5-7-18)24-20-8-9-21(28-27-20)29-11-3-10-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOXGRPRWLSZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.